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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)ethane-1-thiol

Cat. No.: B3208900 Get Quote

Disclaimer: Direct comparative studies on the biological activity of a series of 2-(4-
Fluorophenyl)ethane-1-thiol derivatives are not readily available in the current scientific

literature. This guide, therefore, presents a comparative analysis of a closely related class of

compounds: (Bis(4-fluorophenyl)methyl)sulfinyl alkyl alicyclic amines. These compounds share

key structural features with the requested molecule, namely the presence of a 4-fluorophenyl

group and a sulfur-containing linkage, and have been systematically evaluated for their

biological activity, providing valuable insights into their structure-activity relationships.

This guide is intended for researchers, scientists, and drug development professionals

interested in the biological potential of fluorophenyl-containing thioether and sulfinyl derivatives.

Overview of (Bis(4-fluorophenyl)methyl)sulfinyl
Alkyl Alicyclic Amines
A series of (bis(4-fluorophenyl)methyl)sulfinyl alkyl alicyclic amines have been synthesized and

evaluated for their binding affinities at the dopamine transporter (DAT) and the serotonin

transporter (SERT). These transporters are crucial targets in the development of therapeutics

for neuropsychiatric disorders. The following sections provide a comparative overview of their

biological activity, experimental protocols for key assays, and a visualization of the synthetic

workflow.
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The binding affinities (Ki, in nM) of a selection of synthesized (bis(4-

fluorophenyl)methyl)thioether and their corresponding sulfoxide derivatives at the human

dopamine transporter (hDAT) and human serotonin transporter (hSERT) are summarized in the

table below. The data is compiled from studies investigating structure-activity relationships of

these compounds. Lower Ki values indicate higher binding affinity.

Compound ID R Group X hDAT Ki (nM) hSERT Ki (nM)

1a H S 35.7 ± 2.1 185 ± 15

1b H SO 230 ± 20 >10,000

2a 2-hydroxypropyl S 28.4 ± 1.8 368 ± 25

2b 2-hydroxypropyl SO 230 ± 15 >10,000

3a

2,6-

dimethylpiperazi

ne

S 23.0 ± 1.5 450 ± 30

3b

2,6-

dimethylpiperazi

ne

SO 150 ± 10 >10,000

Experimental Protocols
General Synthesis of (Bis(4-
fluorophenyl)methyl)thioether Derivatives
The synthesis of the precursor, 1-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)piperazine, is a key

step. This is achieved through the dehydration of bis(4-fluorophenyl)methanol with 2-

mercaptoethanol in the presence of an acid catalyst, followed by bromination and subsequent

reaction with piperazine. Derivatives are then synthesized by reacting this precursor with

various epoxides or alkyl halides.

General Synthesis of (Bis(4-fluorophenyl)methyl)sulfinyl
Derivatives
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The sulfinyl derivatives (sulfoxides) are prepared by the oxidation of the corresponding

thioether compounds. A typical procedure involves dissolving the thioether in a mixture of

acetic acid and methanol, followed by the addition of hydrogen peroxide. The reaction progress

is monitored by thin-layer chromatography, and the product is isolated after an appropriate

work-up procedure.

Radioligand Binding Assays for DAT and SERT
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably

expressing either the human dopamine transporter (hDAT) or the human serotonin transporter

(hSERT) are used. Cells are cultured to confluency and harvested. Cell membranes are

prepared by homogenization in a sucrose buffer followed by centrifugation to pellet the

membranes, which are then stored at -80 °C until use.

Binding Assay Protocol: Binding assays are performed in a 96-well format. For the hDAT assay,

cell membranes are incubated with the radioligand [³H]WIN 35,428 and varying concentrations

of the test compounds in a phosphate buffer containing bovine serum albumin (BSA). For the

hSERT assay, [³H]citalopram is used as the radioligand. Non-specific binding is determined in

the presence of a high concentration of a known DAT or SERT inhibitor (e.g., GBR 12909 for

DAT, imipramine for SERT).

The reaction mixtures are incubated at room temperature for a specified time (e.g., 2 hours).

The binding reaction is terminated by rapid filtration through glass fiber filters, which are then

washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the

filters is measured by liquid scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding

of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition

binding data. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki =

IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.
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Caption: General synthetic scheme for the preparation of (bis(4-fluorophenyl)methyl)thioether

and sulfoxide derivatives.
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Caption: Inhibition of dopamine reuptake by binding to the dopamine transporter (DAT).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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